molecular formula C15H15F2NO3 B2457414 3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide CAS No. 1421504-35-9

3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide

Cat. No.: B2457414
CAS No.: 1421504-35-9
M. Wt: 295.286
InChI Key: YWJCKSOWWZHNIY-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a benzamide core substituted with difluoro groups and a furan ring, which may impart unique chemical and biological properties.

Properties

IUPAC Name

3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO3/c1-20-7-5-18(9-11-4-6-21-10-11)15(19)12-2-3-13(16)14(17)8-12/h2-4,6,8,10H,5,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJCKSOWWZHNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzoyl chloride, furan-3-ylmethanol, and 2-methoxyethylamine.

    Formation of Benzamide Core: The benzoyl chloride is reacted with 2-methoxyethylamine under basic conditions to form the benzamide core.

    Introduction of Furan Ring: The furan-3-ylmethanol is then coupled with the benzamide intermediate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions for scalability.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The difluoro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Furanones or other oxidized derivatives.

    Reduction: Amines or reduced benzamide derivatives.

    Substitution: Substituted benzamides with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for various diseases due to its unique structure.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The difluoro groups and furan ring may enhance binding affinity and specificity to the target.

Comparison with Similar Compounds

Similar Compounds

    3,4-difluorobenzamide: Lacks the furan and methoxyethyl groups.

    N-(furan-3-ylmethyl)benzamide: Lacks the difluoro and methoxyethyl groups.

    N-(2-methoxyethyl)benzamide: Lacks the difluoro and furan groups.

Uniqueness

3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide is unique due to the combination of difluoro, furan, and methoxyethyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

3,4-Difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the areas of antimicrobial and anticancer activities. The unique structural features, including the difluoro substitution and the presence of a furan ring, suggest distinct biological properties that merit detailed investigation.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • IUPAC Name : 3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide
  • Molecular Formula : C15H15F2N O3
  • CAS Number : 1421504-35-9
PropertyValue
Molecular Weight295.29 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
LogP2.5

Antimicrobial Activity

Recent studies have indicated that compounds similar to 3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide exhibit significant antimicrobial properties. For instance, derivatives containing furan rings have shown promising activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

Case Study : A study evaluated various furan-containing compounds for their Minimum Inhibitory Concentration (MIC) against E. coli and S. aureus. The results demonstrated that several derivatives exhibited MIC values lower than those of standard antibiotics like neomycin, suggesting enhanced efficacy .

Anticancer Activity

Research has also explored the potential anticancer properties of benzamide derivatives. The mechanism of action is believed to involve the inhibition of heat shock protein 90 (Hsp90), which plays a crucial role in cancer cell proliferation.

Research Findings : A recent screening identified novel inhibitors derived from benzamide structures that effectively target Hsp90. These compounds showed cytotoxic effects on various cancer cell lines, indicating that modifications similar to those in 3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide may enhance anticancer activity .

Mechanistic Insights

The biological mechanisms underlying the activity of this compound are not fully elucidated; however, several pathways have been proposed:

  • Inhibition of Protein Targets : The compound may interact with specific proteins involved in cell signaling and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in bacterial cells, leading to cell death.
  • DNA Interaction : Molecular docking studies indicate potential binding interactions with DNA gyrase, an essential enzyme for bacterial DNA replication .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide, it is beneficial to compare it with structurally related compounds.

Table 2: Comparison with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer Activity
3,4-DifluorobenzamideModerateLow
N-(furan-3-ylmethyl)benzamideHighModerate
N-(2-methoxyethyl)benzamideLowHigh
3,4-Difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide High High

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